REACTION_CXSMILES
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Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1.C([Sn](CCCC)(CCCC)[C:19]1[S:20][CH:21]=[CH:22][N:23]=1)CCC>CN(C=O)C.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[S:20]1[CH:21]=[CH:22][N:23]=[C:19]1[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1 |f:3.4.5.6|
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Name
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|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(C#N)C=C1)C(F)(F)F
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Name
|
|
Quantity
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0.9 mL
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Type
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reactant
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Smiles
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C(CCC)[Sn](C=1SC=CN1)(CCCC)CCCC
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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0.14 g
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Type
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catalyst
|
Smiles
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[Pd](Cl)Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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added
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Type
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CUSTOM
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Details
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The reaction mixture was purged with argon for 5 min
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Duration
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5 min
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Type
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ADDITION
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Details
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The reaction mixture was diluted with ice cold water (10 mL)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic solvent was dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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the solvent was evaporated under reduced pressure
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Type
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CUSTOM
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Details
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to obtain crude product
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Type
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CUSTOM
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Details
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The crude product was purified by silica gel chromatography (100-200 mesh; 8% ethyl acetate in hexane)
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Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
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S1C(=NC=C1)C1=CC(=C(C#N)C=C1)C(F)(F)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |